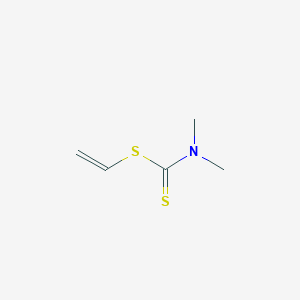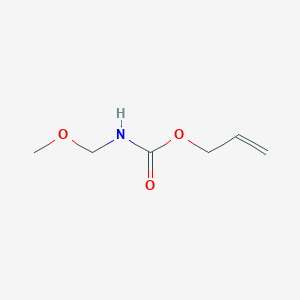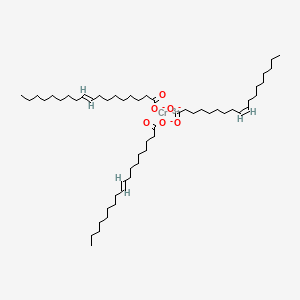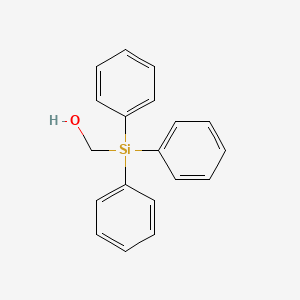
Dysprosium;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium and zinc are two elements that, when combined, form a compound with unique properties and applications. Dysprosium is a rare-earth element with the symbol “Dy” and atomic number 66. It is known for its magnetic properties and high thermal neutron absorption cross-section . Zinc, on the other hand, is a transition metal with the symbol “Zn” and atomic number 30. It is essential for various biological functions and is widely used in industrial applications . The combination of dysprosium and zinc results in a compound that exhibits interesting chemical and physical properties, making it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dysprosium-doped zinc oxide (ZnO) can be prepared through various methods, including spray pyrolysis and sol-gel techniques. In the spray pyrolysis method, dysprosium-doped ZnO thin films are deposited onto glass substrates by spraying a solution containing zinc and dysprosium precursors . The sol-gel method involves dissolving zinc and dysprosium precursors in a fuel (such as urea or citric acid) and then heating the solution to form nanoparticles .
Industrial Production Methods: Industrial production of dysprosium-doped zinc oxide typically involves large-scale spray pyrolysis or sol-gel processes. These methods allow for the controlled incorporation of dysprosium ions into the ZnO crystal lattice, resulting in materials with enhanced properties suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Dysprosium-doped zinc oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Dysprosium reacts with water to form dysprosium hydroxide and hydrogen gas, and it reacts vigorously with dilute acids to produce dysprosium salts and hydrogen gas . Dysprosium also reacts with non-metals at elevated temperatures to form dysprosium halides .
Common Reagents and Conditions: Common reagents used in reactions involving dysprosium-doped zinc oxide include water, dilute acids (such as hydrochloric acid), and non-metals (such as fluorine and chlorine). These reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving dysprosium-doped zinc oxide include dysprosium hydroxide, dysprosium salts, and dysprosium halides. These products have various applications in scientific research and industry .
Scientific Research Applications
Dysprosium-doped zinc oxide has a wide range of scientific research applications. In chemistry, it is used as a photocatalyst for degrading organic pollutants in wastewater under sunlight irradiation . In biology, it is used in gas sensors for detecting nitrogen dioxide (NO2) at the parts-per-billion (ppb) range . In medicine, dysprosium’s high thermal neutron absorption cross-section makes it useful in controlling nuclear reactions . Additionally, dysprosium-doped zinc oxide is used in the construction of magnetostrictive materials, which change shape under magnetic fields .
Mechanism of Action
The mechanism of action of dysprosium-doped zinc oxide involves the incorporation of dysprosium ions into the ZnO crystal lattice, which alters the material’s electronic and optical properties. This incorporation enhances the material’s photocatalytic activity and gas-sensing capabilities . The molecular targets and pathways involved in these processes include the interaction of dysprosium ions with the ZnO matrix, leading to changes in bandgap energy and surface reactivity .
Comparison with Similar Compounds
Dysprosium-doped zinc oxide can be compared with other rare-earth-doped zinc oxide compounds, such as europium-doped ZnO and terbium-doped ZnO. These compounds share similar properties, such as enhanced photocatalytic activity and gas-sensing capabilities, but differ in their specific electronic and optical characteristics . Dysprosium-doped ZnO is unique due to its high thermal neutron absorption cross-section and its ability to form stable compounds with various non-metals .
List of Similar Compounds:- Europium-doped zinc oxide
- Terbium-doped zinc oxide
- Holmium-doped zinc oxide
- Erbium-doped zinc oxide
Properties
CAS No. |
12019-97-5 |
|---|---|
Molecular Formula |
DyZn2 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
dysprosium;zinc |
InChI |
InChI=1S/Dy.2Zn |
InChI Key |
GQVJHALRCIOERJ-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Zn].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


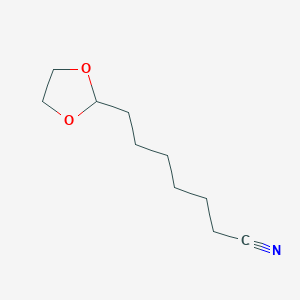
![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)
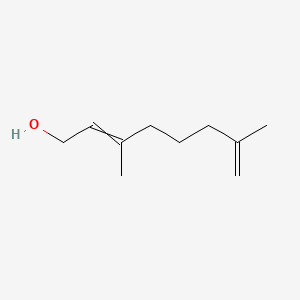
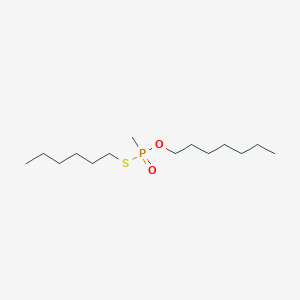
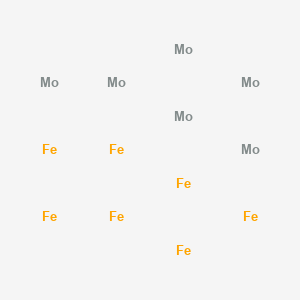
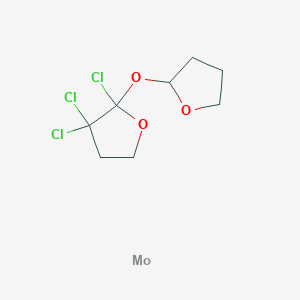
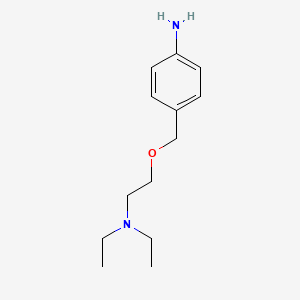
![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)
